Methyl 2,2,3-trifluoro-3-oxopropanoate
Overview
Description
Methyl 2,2,3-trifluoro-3-oxopropanoate is an organic compound with the molecular formula C4H3F3O3. It is a methyl ester derivative of trifluoropyruvic acid and is characterized by the presence of three fluorine atoms attached to the second and third carbon atoms of the propanoate chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2,3-trifluoro-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of trifluoropyruvic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,3-trifluoro-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoropyruvic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Trifluoropyruvic acid.
Reduction: Methyl 2,2,3-trifluoro-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,3-trifluoro-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: this compound is used in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,2,3-trifluoro-3-oxopropanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of trifluoropyruvic acid.
Pathways Involved: The hydrolysis of the ester group is a key pathway, which can be catalyzed by esterases or other hydrolytic enzymes.
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoropyruvate
- Ethyl 3,3,3-trifluoropyruvate
- Methyl 2,2,3-trifluoro-3-oxopropionate
Comparison: Methyl 2,2,3-trifluoro-3-oxopropanoate is unique due to its specific substitution pattern and the presence of three fluorine atoms, which impart distinct chemical properties such as increased electronegativity and metabolic stability. Compared to similar compounds, it offers advantages in terms of reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
methyl 2,2,3-trifluoro-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c1-10-3(9)4(6,7)2(5)8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUANKSYWLJTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052437 | |
Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
69116-71-8 | |
Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69116-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2-difluromalonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069116718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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